
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylaniline with hydrazinecarbothioamide, followed by acylation and cyclization to form the triazole ring . The piperidine ring is then introduced through alkylation reactions using suitable reagents such as cesium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the triazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonyl group in the compound can yield secondary alcohols .
Scientific Research Applications
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-methyl-4-phenyl-4H-1,2,4-triazol-
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C14H18N4/c1-11-16-17-14(12-7-9-15-10-8-12)18(11)13-5-3-2-4-6-13/h2-6,12,15H,7-10H2,1H3 |
InChI Key |
MUFXXLHACQQJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
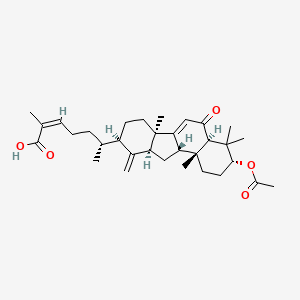
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
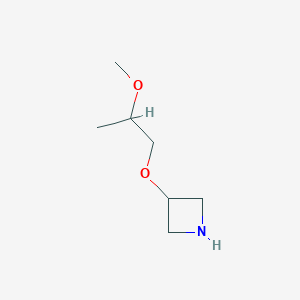
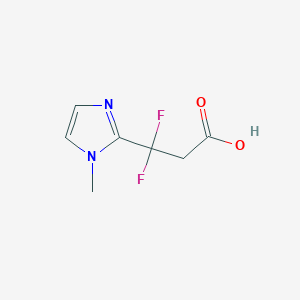
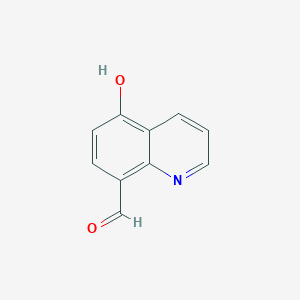
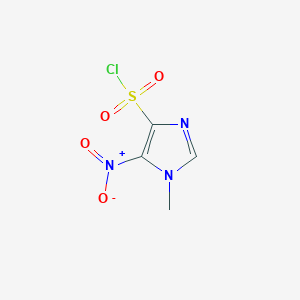
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
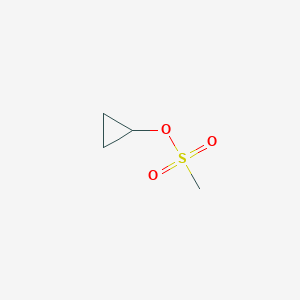
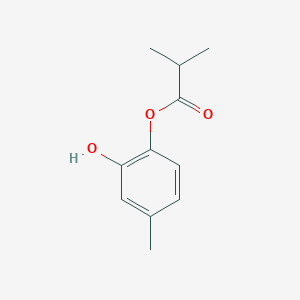

![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
